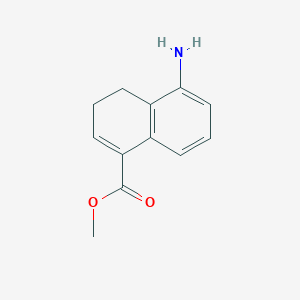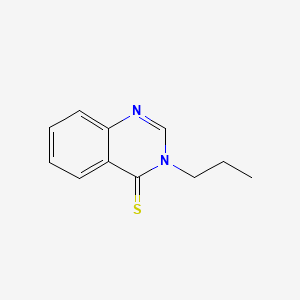
1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone is a versatile small molecule with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with an amino group and a phenyl group, making it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone typically involves the reaction of 3-amino-4-phenylpyrrolidine with ethanone under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and conditions like reflux or room temperature.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 1-(3-Amino-4-phenylpyrrolidin-1-yl)propanone
- 1-(3-Amino-4-phenylpyrrolidin-1-yl)butanone
- 1-(3-Amino-4-phenylpyrrolidin-1-yl)pentanone
Uniqueness: 1-(3-Amino-4-phenylpyrrolidin-1-yl)ethanone stands out due to its specific substitution pattern and the presence of both an amino group and a phenyl group on the pyrrolidine ring . This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(3-amino-4-phenylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9(15)14-7-11(12(13)8-14)10-5-3-2-4-6-10/h2-6,11-12H,7-8,13H2,1H3 |
InChI Key |
JVRHFFSHBQGXFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C(C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)
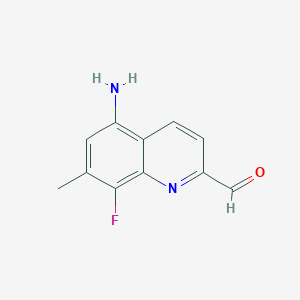
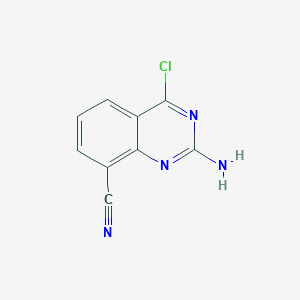
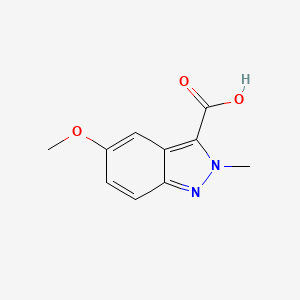


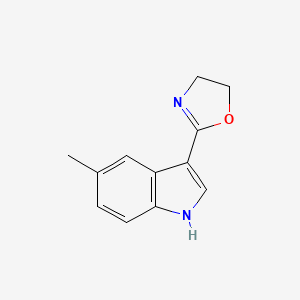
![4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11898936.png)
![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)

